An In-Depth Technical Guide to the Chemical Properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Chemical Properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, spectral characterization, physicochemical properties, reactivity, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a thiol group at the 2-position and a dimethoxyphenyl moiety at the 5-position imparts unique physicochemical and biological characteristics to the molecule. The 1,3,4-oxadiazole nucleus is known to be metabolically stable, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3][4]. The thiol group offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic efficacy. The 3,4-dimethoxyphenyl group is a common feature in many biologically active natural products and synthetic compounds, often contributing to receptor binding and pharmacokinetic properties.
Synthesis and Characterization
The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a well-established multi-step procedure starting from 3,4-dimethoxybenzoic acid. The general synthetic pathway is outlined below.
Synthetic Workflow
The synthesis commences with the esterification of 3,4-dimethoxybenzoic acid, followed by hydrazinolysis to form the corresponding hydrazide. The key cyclization step involves the reaction of the hydrazide with carbon disulfide in a basic medium to construct the 1,3,4-oxadiazole-2-thiol ring.
Caption: Synthetic route to 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
The following protocol is a generalized procedure based on the synthesis of analogous compounds[5][6].
Step 1: Synthesis of Methyl 3,4-Dimethoxybenzoate
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To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of 3,4-Dimethoxybenzohydrazide
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Dissolve the crude methyl 3,4-dimethoxybenzoate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the mixture for 8-12 hours.
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Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
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Wash the solid with cold ethanol and dry to obtain 3,4-dimethoxybenzohydrazide.
Step 3: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
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To a solution of 3,4-dimethoxybenzohydrazide in ethanol, add potassium hydroxide and stir until dissolved.
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Add carbon disulfide dropwise to the reaction mixture at room temperature.
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Reflux the mixture for 10-16 hours[5].
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
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Acidify the solution with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Spectral Characterization
Table 1: Predicted Spectral Data for 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
| Spectroscopic Technique | Expected Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~14.0-15.0 (s, 1H, SH/NH tautomer), ~7.2-7.5 (m, 3H, Ar-H), ~3.8-3.9 (s, 6H, 2 x OCH₃). The broad singlet for the thiol proton is characteristic and its chemical shift can vary with concentration and solvent. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~175-180 (C=S), ~160-165 (C-5 of oxadiazole), ~148-152 (Ar-C-O), ~110-125 (Ar-C), ~55-57 (OCH₃). The chemical shifts for the oxadiazole ring carbons are particularly diagnostic. |
| IR (KBr) | ν (cm⁻¹): ~3100-3200 (N-H stretching of tautomeric form), ~2550-2600 (S-H stretching, often weak), ~1600-1620 (C=N stretching), ~1500-1580 (aromatic C=C stretching), ~1250-1300 and ~1020-1050 (asymmetric and symmetric C-O-C stretching of methoxy groups). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₃S, MW: 238.26 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy groups and cleavage of the oxadiazole ring. |
Physicochemical Properties
Understanding the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic profile.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | 238.26 g/mol | Falls within the range for good oral bioavailability according to Lipinski's rule of five. |
| Melting Point | Not available | A sharp melting point is indicative of purity. The melting point for the analogous 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is reported as 203-208 °C. |
| pKa | ~4-5 (acidic) | The thiol group imparts acidic properties, which will influence its ionization state at physiological pH and thus its solubility and membrane permeability. |
| LogP (Lipophilicity) | Not available | A moderate LogP value is generally desired for a balance between aqueous solubility and membrane permeability. |
| Solubility | Not available | Likely to be poorly soluble in water and soluble in organic solvents like DMSO and DMF. Solubility is a critical factor for formulation and bioavailability. |
Reactivity and Stability
The chemical reactivity of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is primarily dictated by the thiol group and the stability of the 1,3,4-oxadiazole ring.
Thiol-Thione Tautomerism
The 1,3,4-oxadiazole-2-thiol core exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable tautomer in the solid state.
Caption: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols. (Note: Actual image rendering of chemical structures is not possible here, but the diagram illustrates the equilibrium.)
Reactivity of the Thiol Group
The thiol group is a versatile functional group that can undergo various reactions, making it an excellent point for diversification of the lead compound.
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Alkylation: The thiol group can be readily S-alkylated with various electrophiles, such as alkyl halides, to introduce different side chains. This is a common strategy to modulate the biological activity and physicochemical properties of the molecule[6].
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Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions.
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Mannich Reaction: The nitrogen atom in the thione tautomer can participate in Mannich reactions with formaldehyde and a secondary amine to yield N-Mannich bases, which often exhibit enhanced biological activity.
Stability of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is generally a stable aromatic system, resistant to many common chemical transformations. This metabolic stability is a desirable feature in drug candidates.
Biological Significance and Potential Applications
Derivatives of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol have shown promise in various therapeutic areas, particularly in oncology.
Anticancer Activity
A study by Gadhave et al. (2025) reported the design and synthesis of 3-substituted-5-(3,4-dimethoxyphenyl)-3H-[5][7][8]oxadiazole-2-thione derivatives as potential EGFR (Epidermal Growth Factor Receptor) inhibitors[5][8]. EGFR is a receptor tyrosine kinase that plays a crucial role in cancer cell growth and proliferation. The study found that some of these derivatives exhibited moderate activity against MCF-7 breast cancer cell lines[5]. Molecular docking studies suggested that these compounds bind to key amino acid residues in the EGFR active site, indicating their potential as a scaffold for the development of novel anticancer agents[5][8].
Caption: Proposed mechanism of action for EGFR inhibition.
Antimicrobial Activity
The broader class of 1,3,4-oxadiazole-2-thiols has been extensively investigated for its antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi[1][7]. The exact mechanism of their antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential enzymes in the pathogens.
Conclusion and Future Directions
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a promising heterocyclic compound with a versatile chemical nature and significant biological potential. Its straightforward synthesis and the reactivity of the thiol group make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish a clear structure-activity relationship. Further investigation into the mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates. The development of efficient and scalable synthetic routes will also be important for the future translation of these findings into tangible therapeutic solutions.
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Gadhave R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[5][7][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Gadhave R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[5][7][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. ResearchGate. [Link]
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